1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one

Description

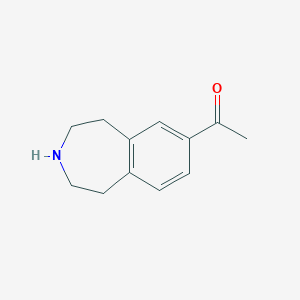

1-(2,3,4,5-Tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene core, with an ethanone (acetyl) group at the 7-position. This scaffold is structurally distinct due to its partial saturation (2,3,4,5-tetrahydro configuration) and the ketone functional group, which confers unique physicochemical properties. Benzazepines are pharmacologically significant, often serving as intermediates or active motifs in central nervous system (CNS) therapeutics, antimicrobial agents, and fragrance chemistry .

Synthesis of such compounds typically involves multi-step procedures, including bromination, cyclization, and functional group modifications, as exemplified in related benzazepine derivatives (e.g., pyrazoline-benzoxazole hybrids in antitubercular agents) .

Properties

IUPAC Name |

1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9(14)11-3-2-10-4-6-13-7-5-12(10)8-11/h2-3,8,13H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWAYLLGQOLWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCNCC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the hydrogenation of benzazepine derivatives. For instance, the ring expansion rearrangement of certain naphthalene derivatives can produce benzazepinones . Another method involves the acylation reaction between aniline derivatives and succinic anhydride, followed by intramolecular Friedel-Craft reactions . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides

Scientific Research Applications

1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex benzazepine derivatives.

Biology: Studies have shown its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on its structure and functional groups. The pathways involved often include binding to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide ()

- Structural Difference : Incorporates a cyclobutyl substituent at the 3-position and a pyridinecarboxamide moiety.

- The pyridinecarboxamide introduces hydrogen-bonding capacity, likely enhancing target affinity in CNS applications (e.g., Alzheimer’s disease therapeutics) .

7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one ()

- Structural Difference : Methoxy group at the 7-position and a lactam (azepin-3-one) ring.

- Such features are advantageous in crystallography and receptor binding studies .

2,3,4,5-Tetrahydro-1-[2-(diisopropylamino)ethyl]-7-methoxy-1H-1-benzazepin-2-one ()

- Structural Difference: Diisopropylaminoethyl side chain and lactam (azepin-2-one) ring.

- Impact: The basic aminoethyl group enhances blood-brain barrier penetration, making this compound suitable for CNS-targeted therapies.

7-Ethyl-2,3,4,5,6,7-hexahydrocyclopent[b]azepin-8(1H)-one ()

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one ()

- Structural Difference : Fully saturated lactam ring (azepin-2-one).

- Impact : Full saturation reduces aromaticity, altering electronic properties and reactivity. This scaffold is often used in peptide mimetics and protease inhibitors .

Comparative Data Table

Table 1: Structural and Functional Comparison of Benzazepine Derivatives

Pharmacological and Industrial Relevance

- CNS Applications: Compounds with aminoethyl or pyridinecarboxamide groups (e.g., ) show promise in Alzheimer’s disease due to their ability to modulate neurotransmitter systems .

- Antimicrobial Activity: Benzazepines fused with heterocycles (e.g., pyrazoline-benzoxazole hybrids) exhibit antitubercular properties, as seen in related ethanone derivatives .

Biological Activity

1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, including structure-activity relationships (SAR), anticancer properties, and neuroprotective effects.

The molecular formula of this compound is . It is often referenced in the context of its hydrochloride salt form, which is used in various experimental settings. The compound's structure includes a benzazepine framework known for its diverse biological activities.

Anticancer Activity

A significant area of research has focused on the anticancer properties of benzazepine derivatives. For instance, a study investigated a series of (RS)-1 or 3-(1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and purines against the MCF-7 breast cancer cell line. The most active compound demonstrated an IC50 value of , indicating potent antiproliferative activity . This suggests that modifications to the benzazepine structure can enhance its anticancer efficacy.

Table 1: Anticancer Activity of Benzazepine Derivatives

| Compound Name | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| Compound A | - | 0.67 | MCF-7 |

| Compound B | - | 1.20 | MCF-7 |

| Compound C | - | 0.95 | MCF-7 |

Neuroprotective Effects

Research has also indicated potential neuroprotective effects associated with benzazepine compounds. A study highlighted that certain derivatives could inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology . The ability to modulate neurotoxic processes positions these compounds as promising candidates for further development in neurodegenerative disease therapies.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that variations in the benzazepine structure can significantly impact its biological activity. For example, modifications in the substituents on the benzene ring or changes in the nitrogen configuration can lead to enhanced potency against specific targets such as cancer cells or neurotoxic proteins .

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

- Antiproliferative Activity : A comprehensive analysis using cDNA microarray technology identified potential drug targets related to apoptosis pathways in cancer cells treated with benzazepine derivatives .

- Neuroprotective Mechanisms : In vitro experiments demonstrated that certain derivatives could effectively reduce oxidative stress and inhibit neuronal cell death associated with amyloid-beta toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)ethan-1-one?

- Methodological Answer: The synthesis typically involves cyclization of substituted phenylacetic acid derivatives using strong acid catalysts (e.g., H₂SO₄) in solvents like toluene or acetic acid under reflux. For example, precursors such as 7-methoxy-substituted benzazepines can undergo Friedel-Crafts acylation to introduce the acetyl group. Reaction optimization may include temperature control (80–120°C) and inert atmospheres to prevent side reactions . Multi-step protocols, similar to those for related benzazepines, may involve nitration, aldol condensation, and hydrazine-mediated cyclization, with yields improved via sodium dithionite reduction of nitro intermediates .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are refined using SHELX software (e.g., SHELXL for least-squares refinement). Key parameters include R-factor convergence (<0.05), hydrogen bonding analysis, and thermal displacement parameters. SHELX’s robustness in handling twinned data or high-resolution datasets makes it suitable for benzazepine derivatives .

Q. What analytical techniques are used to assess purity and characterize this compound?

- Methodological Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) resolve impurities. Limits follow pharmacopeial standards (e.g., ≤0.5% for individual impurities) .

- NMR: ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm structural integrity. Key signals include aromatic protons (δ 6.8–7.5 ppm) and acetyl carbonyl carbons (δ ~205 ppm).

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragments, with isotopic patterns validating elemental composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line specificity, concentration ranges). Strategies include:

- Dose-Response Curves: EC₅₀/IC₅₀ comparisons across multiple assays (e.g., antimicrobial disk diffusion vs. microbroth dilution).

- Computational Validation: Molecular docking (AutoDock Vina) to predict binding affinity to targets like GPCRs or kinases, cross-referenced with experimental IC₅₀ values .

- Meta-Analysis: Systematic review of published IC₅₀ values with statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational modeling approaches predict interactions between this compound and biological targets?

- Methodological Answer:

- Molecular Docking: Using software like Schrödinger Maestro, the compound’s 3D structure (optimized with Gaussian at the B3LYP/6-31G* level) is docked into target pockets (e.g., serotonin receptors). Scoring functions (Glide SP) rank binding poses.

- Molecular Dynamics (MD): GROMACS simulations (100 ns) in explicit solvent assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

Q. What challenges arise in optimizing synthetic yield and scalability for this compound?

- Methodological Answer:

- Catalyst Selection: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) improves regioselectivity but requires ligand optimization (Xantphos) and anhydrous conditions .

- Solvent Effects: Polar aprotic solvents (DMF) enhance reaction rates but complicate purification. Switchable solvents (e.g., ionic liquids) or flow chemistry (microreactors) may enhance scalability .

Q. How do structural modifications (e.g., substituent changes) alter the compound’s pharmacokinetic properties?

- Methodological Answer:

- Lipophilicity Tuning: Introducing electron-withdrawing groups (e.g., -NO₂) increases logP (measured via shake-flask method), impacting blood-brain barrier permeability.

- Metabolic Stability: Incubation with liver microsomes (human/rat) identifies vulnerable sites (e.g., acetyl group hydrolysis). Methylation of labile hydroxyl groups improves half-life .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer:

- GHS Compliance: Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (nitrile gloves, lab coat) and fume hoods.

- Spill Management: Absorb with vermiculite, dispose as hazardous waste (EPA guidelines). Emergency protocols include eye irrigation (0.9% saline) and medical consultation for ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.